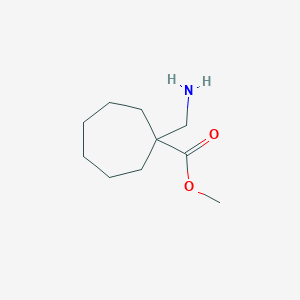

Methyl 1-(aminomethyl)cycloheptane-1-carboxylate

Description

Contextualization within Cyclic Amino Acid Analogs and Constrained Systems

Cyclic amino acid analogs are specialized versions of the natural amino acids that form the basis of proteins. bu.edu In these analogs, parts of the amino acid's side chain are linked together to form a ring. Methyl 1-(aminomethyl)cycloheptane-1-carboxylate is an example of a γ-amino acid analog, where the amino group is attached to the third carbon atom away from the carboxyl group. The cycloheptane (B1346806) ring constrains the molecule, significantly reducing its conformational flexibility.

This imposed rigidity is a powerful tool in medicinal chemistry and peptide design. nih.govnih.gov Natural peptides are often highly flexible, adopting numerous shapes, which can make it difficult to design drugs that bind selectively to a specific biological target. By incorporating constrained amino acid analogs like a cycloheptane derivative into a peptide sequence, chemists can lock the peptide into a more defined three-dimensional structure. nih.gov This pre-organization can lead to enhanced binding affinity and selectivity for a specific receptor, potentially increasing therapeutic efficacy. nih.gov The study of how cyclic constraints influence the folding of peptide chains is a key aspect of creating foldamers—synthetic oligomers that mimic the secondary structures of natural peptides, such as helices and sheets. nih.gov

Table 1: Comparison of Common Cyclic Amino Acid Scaffolds

| Ring System | Ring Size (Atoms) | Notable Conformational Features |

|---|---|---|

| Cyclopropane | 3 | Highly strained, rigid planar-like structure. |

| Cyclobutane (B1203170) | 4 | Puckered conformation, significant ring strain. |

| Cyclopentane (B165970) | 5 | Envelope and twist conformations, moderate flexibility. |

| Cyclohexane (B81311) | 6 | Stable chair and boat conformations, well-defined geometries. |

| Cycloheptane | 7 | Flexible, exists in multiple low-energy conformations (e.g., twist-chair). researchgate.net |

Strategic Importance as a Building Block in Complex Molecular Architectures

The true value of molecules like this compound lies in their role as versatile building blocks for constructing larger, more complex molecular architectures. nih.govresearchgate.netreasons.org In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger structure, bringing with it a specific set of chemical and structural features.

Furthermore, this class of compounds is structurally related to important pharmaceuticals. A well-known example is Gabapentin (B195806), or 1-(aminomethyl)cyclohexaneacetic acid, which is an anticonvulsant drug. sci-hub.senih.gov The synthesis of Gabapentin and its conformationally restricted analogs highlights the strategic utility of such cyclic amino acid scaffolds in drug discovery programs. nih.gove-journals.ingoogle.com By analogy, the cycloheptane derivative offers a slightly larger and more flexible ring system, providing a distinct building block for creating novel analogs and exploring new areas of chemical space.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO2 |

| Appearance | Colorless crystals (as hydrochloride salt) |

| Melting Point | 115–116 °C (as hydrochloride salt) |

Overview of Research Trajectories for Related Medium-Ring Chemical Skeletons

The seven-membered ring of this compound places it within the category of "medium-sized rings" (typically defined as 8- to 12-membered rings, though 7-membered rings share many characteristics). patsnap.com This class of molecules has historically been under-represented in medicinal chemistry screening libraries compared to the more common five- and six-membered rings. dalalinstitute.com

The primary reason for this under-representation lies in the synthetic challenges associated with their creation. The direct cyclization of linear precursors to form medium-sized rings is often difficult due to enthalpic and entropic factors, including significant transannular strain (unfavorable interactions between atoms across the ring). nih.gov

However, modern synthetic chemistry has seen the development of innovative strategies to overcome these hurdles. Key research trajectories include:

Ring-Expansion Reactions: These methods start with smaller, more easily formed rings and insert atoms to expand them to the desired medium size. This approach avoids the challenges of direct, large-ring cyclization. nih.gov

Novel Cycloaddition Reactions: Chemists have developed new types of cycloaddition reactions, such as [5+4] and [6+4] cycloadditions, which can efficiently construct nine- and ten-membered heterocyclic rings. patsnap.com

Conformational Studies: A deeper understanding of the conformational behavior of seven-membered rings and larger systems is crucial. researchgate.netresearchgate.netacs.org Research combining NMR spectroscopy, X-ray crystallography, and computational modeling helps to predict and confirm the shapes of these flexible molecules, which is essential for rational design in drug discovery. nih.gov

The growing interest in these scaffolds is driven by the recognition that their unique three-dimensional shapes offer the potential to interact with biological targets that have proven difficult to address with flatter, more rigid molecules. nih.gov Consequently, the development of robust synthetic routes to functionalized medium-ring systems like cycloheptane derivatives remains an active and important area of chemical research. beilstein-journals.org

Properties

IUPAC Name |

methyl 1-(aminomethyl)cycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSKAXDOYPUZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Aminomethyl Cycloheptane 1 Carboxylate

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. google.com For Methyl 1-(aminomethyl)cycloheptane-1-carboxylate, the analysis begins by disconnecting the ester and the aminomethyl functionalities.

Two primary retrosynthetic pathways can be envisioned, largely inspired by established industrial syntheses of gabapentin (B195806) and its derivatives. sci-hub.sechemicalbook.com

Pathway A: The Cyano Intermediate Route This is the most common and economically viable approach. The synthesis is traced back from the final product to key precursors:

Ester Disconnection: The final esterification step is reversed, disconnecting the methyl ester to reveal the precursor amino acid, 1-(aminomethyl)cycloheptane-1-carboxylic acid .

Aminomethyl Disconnection: The aminomethyl group is recognized as being derivable from the reduction of a nitrile (cyano) group. This leads to the key intermediate, 1-cyanocycloheptane-1-acetic acid .

Quaternary Carbon Disconnection: The 1,1-disubstituted quaternary center can be disconnected via a retro-Michael addition of a cyanide ion, leading to cycloheptylidene cyanoacetic acid (or its ester). This intermediate is the product of a Knoevenagel condensation between a simple starting material, cycloheptanone (B156872) , and cyanoacetic acid (or its ester).

Pathway B: The Rearrangement Route An alternative strategy involves a chemical rearrangement to form the aminomethyl group:

Ester Disconnection: As in Pathway A, the first disconnection leads to 1-(aminomethyl)cycloheptane-1-carboxylic acid .

Aminomethyl Disconnection (Rearrangement): The aminomethyl group can be formed via a Hofmann, Curtius, or Lossen rearrangement. sci-hub.se This points to cycloheptane-1,1-diacetic acid monoamide as the immediate precursor.

Amide and Anhydride Disconnection: The monoamide is readily prepared from cycloheptane-1,1-diacetic anhydride , which in turn is synthesized from cycloheptane-1,1-diacetic acid . This diacid can be prepared from cycloheptanone through multi-step sequences. chemicalbook.come-journals.in

Pathway A is generally preferred for its efficiency and use of more manageable reagents.

**2.2. Cycloheptane (B1346806) Ring Functionalization Strategies

The forward synthesis from cycloheptanone requires a sequence of reactions to build the quaternary carbon center and install the desired functional groups.

The creation of the sterically hindered 1,1-disubstituted carbon center is the cornerstone of the synthesis. Starting from cycloheptanone, the most effective method involves a tandem condensation-addition sequence.

Knoevenagel Condensation: Cycloheptanone is reacted with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a base (e.g., ammonia (B1221849) or an amine). This reaction forms the α,β-unsaturated intermediate, ethyl cycloheptylidene-cyanoacetate.

Michael Addition: A nucleophilic source of cyanide, such as hydrogen cyanide or sodium cyanide, is then added to the reaction mixture. sci-hub.sescirp.org The cyanide ion attacks the β-carbon of the double bond in a conjugate or Michael addition, creating the quaternary carbon center and yielding diethyl 1-cyanocycloheptane-1-malonate or a related dinitrile intermediate. This two-step, one-pot procedure efficiently transforms the simple cyclic ketone into a densely functionalized intermediate primed for the next steps.

With the key dinitrile or cyano-ester intermediate in hand, the next step is the selective transformation of one nitrile group into the target aminomethyl moiety. This is most commonly achieved through catalytic hydrogenation. researchgate.net

The intermediate from the previous step, such as 1-cyano-1-(cyanomethyl)cycloheptane, undergoes reduction. The nitrile attached to the methyl group is typically reduced to a primary amine, while the other nitrile may be hydrolyzed to a carboxylic acid in a subsequent step.

Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean conversion.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Notes |

|---|---|---|---|---|

| Raney Nickel (Ra-Ni) | Methanol (B129727)/Ammonia | 80-120 | 50-100 | Ammonia is often added to suppress the formation of secondary amine byproducts. researchgate.net |

| Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | 25-80 | 1-50 | Can be effective under milder conditions; acid can promote hydrolysis of the second nitrile. |

| Rhodium on Alumina (Rh/Al₂O₃) | Methanol | 50-100 | 20-70 | A highly active catalyst that can be used for various nitrile reductions. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0-35 | 1 (Atmospheric) | A powerful but less economical reagent for large-scale synthesis; requires careful handling. youtube.com |

Following the reduction, acidic or basic hydrolysis of the remaining nitrile or ester group yields the key amino acid precursor, 1-(aminomethyl)cycloheptane-1-carboxylic acid .

The final step in the synthesis is the conversion of the carboxylic acid group of the amino acid precursor into a methyl ester. Several standard esterification methods can be employed.

The most common and direct method is the Fischer-Speier esterification . masterorganicchemistry.commasterorganicchemistry.com This involves reacting the amino acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. libretexts.org

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Methanol (excess), H₂SO₄ or HCl (catalyst) | Economical and suitable for large-scale production. Reversible reaction. masterorganicchemistry.com |

| Acid Chloride Formation | 1) Thionyl chloride (SOCl₂) or Oxalyl chloride; 2) Methanol | Two-step process, high-yielding, but involves harsher reagents. commonorganicchemistry.com |

| Alkylation with Alkyl Halides | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | Works under basic or neutral conditions but can risk N-alkylation of the amino group. commonorganicchemistry.com |

| Diazomethane (B1218177) | Diazomethane (CH₂N₂) | High yield, mild conditions, but diazomethane is toxic and explosive. Primarily for lab-scale. |

After the reaction, standard workup procedures, including neutralization, extraction, and distillation or crystallization, are used to isolate the final product, this compound, often as its hydrochloride salt.

Stereoselective Approaches to 1,1-Disubstituted Cycloheptanes

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are critical for producing chiral analogs, which may have distinct pharmacological properties. Asymmetric synthesis of 1,1-disubstituted cycloalkanes focuses on controlling the formation of the quaternary carbon center when it would result in a chiral molecule (e.g., if the two substituents were different and created a stereocenter, or if other stereocenters exist on the ring).

Several strategies can be employed to achieve stereoselectivity:

Catalyst-Controlled Reactions: Modern synthetic methods increasingly rely on chiral catalysts to control the stereochemical outcome. For the key Michael addition step (Section 2.2.1), a chiral phase-transfer catalyst or a chiral Lewis acid could be used to facilitate the enantioselective addition of cyanide to the cycloheptylidene intermediate.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the approach of incoming reagents. For instance, the carboxylic acid or ester group could be a chiral ester. After the formation of the quaternary center, the auxiliary is removed, yielding the enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of the final amino acid or an intermediate can be resolved using enzymes (e.g., lipases or proteases) that selectively react with one enantiomer, allowing for the separation of the two. Chemoenzymatic processes combining chemical synthesis with enzymatic steps are powerful tools for producing enantiopure compounds. researchgate.net

The stereochemical course of reactions like the Strecker wikipedia.org and Bucherer-Bergs cdnsciencepub.comresearchgate.net syntheses on substituted cyclic ketones has been studied, showing that the stereochemistry can be influenced by reagent approach and reaction mechanism, which provides a basis for designing stereoselective syntheses of related analogs. cdnsciencepub.comresearchgate.net

Optimization of Reaction Conditions and Process Development

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of all reaction parameters to ensure safety, efficiency, cost-effectiveness, and high purity of the final product. googleapis.com For the synthesis of this compound, particularly via the cyano-intermediate pathway, several key steps are targeted for process development. researchgate.netresearchgate.net

Knoevenagel/Michael Reactions: The initial formation of the dinitrile intermediate is critical. Optimization focuses on the choice of base, solvent, and temperature to maximize the yield and minimize the formation of side products. The molar ratios of cycloheptanone, the cyano-ester, and the cyanide source are carefully controlled.

Catalytic Hydrogenation: This step is a major focus of optimization.

Catalyst Selection: Screening different catalysts (e.g., Raney Ni, Pd, Rh) and their supports (carbon, alumina) is crucial to find the one with the highest activity and selectivity. researchgate.net

Reaction Conditions: Temperature, hydrogen pressure, and agitation speed are optimized to achieve complete conversion in the shortest time possible while preventing over-reduction or side reactions.

pH Control: The pH of the reaction medium can significantly impact the reaction rate and the selectivity of the hydrogenation. researchgate.net

Hydrolysis and Esterification: The conditions for hydrolysis (acid/base concentration, temperature) are controlled to prevent degradation and lactam formation—a common impurity in gabapentinoid synthesis. researchgate.net The subsequent esterification is optimized by controlling the catalyst concentration and developing efficient methods for water removal to drive the equilibrium towards the product.

| Synthetic Step | Parameter | Objective of Optimization |

|---|---|---|

| Knoevenagel/Michael Reaction | Solvent/Catalyst | Improve reaction rate and yield; facilitate product isolation. |

| Temperature | Control reaction kinetics and minimize byproduct formation. | |

| Reagent Stoichiometry | Ensure complete conversion of starting material; minimize cost. | |

| Catalytic Hydrogenation | Catalyst Type & Loading | Maximize activity and selectivity; minimize cost and facilitate catalyst recycling. researchgate.net |

| Hydrogen Pressure | Ensure sufficient H₂ availability for the desired reaction rate. | |

| Temperature & pH | Optimize reaction rate and prevent side reactions or catalyst deactivation. researchgate.net | |

| Agitation Speed | Ensure efficient mass transfer of hydrogen gas into the liquid phase. | |

| Esterification | Acid Catalyst Conc. | Achieve a high rate of esterification without causing degradation. |

| Water Removal | Shift equilibrium to maximize product yield. libretexts.org |

Throughout the process, the development of robust analytical methods (e.g., HPLC, GC) is essential to monitor reaction progress and quantify the purity of intermediates and the final product.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

Strecker Synthesis and Bucherer-Bergs Reaction: The Carbonyl Approach

Both the Strecker synthesis and the Bucherer-Bergs reaction utilize cycloheptanone as a readily available starting material. These methods are classic and well-documented for the synthesis of α-amino acids.

The Strecker synthesis involves a one-pot, three-component reaction of cycloheptanone, ammonia, and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. nrochemistry.comwikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired 1-aminocycloheptane-1-carboxylic acid. nrochemistry.com This method is known for its operational simplicity. nih.gov However, the use of highly toxic cyanides is a significant drawback, particularly for large-scale production, necessitating stringent safety protocols. nrochemistry.com

The Bucherer-Bergs reaction offers an alternative route from cycloheptanone, employing ammonium (B1175870) carbonate and a cyanide source to produce a spirohydantoin intermediate (cycloheptane-spiro-5'-hydantoin). alfa-chemistry.comwikipedia.orgorganic-chemistry.org This hydantoin (B18101) is then hydrolyzed under basic or acidic conditions to afford the target amino acid. alfa-chemistry.comnih.gov While this method also involves toxic cyanides, the crystalline nature of the hydantoin intermediate can facilitate purification. nih.gov The reaction conditions for the Bucherer-Bergs synthesis are generally mild, and it has been shown to be effective for ketones. wikipedia.org However, the hydrolysis of the hydantoin can sometimes require harsh conditions and may lead to side products. researchgate.net

Rearrangement Reactions: The Dicarboxylic Acid Approach

An alternative strategy involves the use of rearrangement reactions, such as the Hofmann and Curtius rearrangements, starting from a derivative of cycloheptane-1,1-dicarboxylic acid.

The Hofmann rearrangement utilizes the mono-amide of cycloheptane-1,1-dicarboxylic acid. This amide is treated with a halogen (e.g., bromine) and a strong base to induce a rearrangement, ultimately yielding 1-aminocycloheptane-1-carboxylic acid with the loss of one carbon atom as carbon dioxide. wikipedia.orgmasterorganicchemistry.com A key advantage of this method is the avoidance of highly toxic cyanides. However, the reaction can be sensitive to the substrate and may require careful optimization of reaction conditions to achieve high yields. youtube.comyoutube.com Modified Hofmann rearrangements have been developed to produce carbamates, which can then be hydrolyzed to the desired amine. masterorganicchemistry.com

The Curtius rearrangement proceeds via an acyl azide (B81097) intermediate, which is typically generated from the corresponding acyl chloride or carboxylic acid. wikipedia.orgrsc.org Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.orgrsc.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org However, the use of azides introduces potential safety hazards, as they can be explosive. masterorganicchemistry.com

When comparing these rearrangement routes, the Hofmann rearrangement may be preferred from a safety perspective due to the avoidance of azides. However, the Curtius rearrangement can sometimes offer higher yields and cleaner reactions for complex molecules. The scalability of both methods depends on the safe handling of the respective reactive intermediates.

Final Esterification Step

Once the 1-(aminomethyl)cycloheptane-1-carboxylic acid or its hydrochloride salt is synthesized, the final step is a straightforward esterification with methanol in the presence of an acid catalyst, such as hydrogen chloride, to yield this compound. prepchem.com This step is generally high-yielding and scalable.

Below is a comparative table summarizing the key aspects of these synthetic routes.

| Synthetic Route | Starting Material | Key Intermediates | Advantages | Disadvantages | Scalability Considerations |

| Strecker Synthesis | Cycloheptanone | α-aminonitrile | One-pot reaction, operational simplicity. nrochemistry.comnih.gov | Use of highly toxic cyanides. nrochemistry.com | Requires stringent safety measures for handling cyanides. |

| Bucherer-Bergs Reaction | Cycloheptanone | Spirohydantoin | Crystalline intermediate aids purification. nih.gov | Use of toxic cyanides, potentially harsh hydrolysis conditions. alfa-chemistry.comresearchgate.net | Similar to Strecker, requires careful handling of cyanides. |

| Hofmann Rearrangement | Cycloheptane-1,1-dicarboxylic acid mono-amide | Isocyanate | Avoids the use of highly toxic cyanides. | Can be substrate-sensitive, may require optimization. youtube.comyoutube.com | Generally scalable with appropriate process control. |

| Curtius Rearrangement | Cycloheptane-1,1-dicarboxylic acid derivative | Acyl azide, Isocyanate | Mild reaction conditions, good functional group tolerance. rsc.org | Use of potentially explosive azides. masterorganicchemistry.com | Requires specialized equipment and safety protocols for handling azides. |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aminomethyl Functionality

The aminomethyl group, a primary amine, is characterized by the lone pair of electrons on the nitrogen atom, which makes it both a potent nucleophile and a base. youtube.com This inherent reactivity allows for a wide range of chemical transformations.

As a strong nucleophile, the primary amine readily participates in reactions with electrophilic compounds. One of the fundamental transformations is alkylation, where the amine attacks an alkyl halide, leading to the formation of a new carbon-nitrogen bond.

Direct alkylation of the aminomethyl group with alkyl halides can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, these reactions can be challenging to control. Using a 1:1 ratio of the amine to an alkyl halide often results in only 50% of the amine reacting, as the other half becomes protonated by the hydrogen halide (HX) byproduct, forming an unreactive ammonium salt. libretexts.org While using a 2:1 amine-to-halide ratio can solve the acid problem, it does not prevent over-alkylation, where the initially formed secondary amine reacts further with the alkyl halide. libretexts.org This often leads to a mixture of products, diminishing the yield of the desired mono-alkylated product.

| Electrophile | Product Structure | Product Name |

| Methyl Iodide | Methyl 1-((methylamino)methyl)cycloheptane-1-carboxylate | |

| Benzyl Bromide | Methyl 1-((benzylamino)methyl)cycloheptane-1-carboxylate | |

| Ethyl Bromoacetate | Methyl 1-(((2-ethoxy-2-oxoethyl)amino)methyl)cycloheptane-1-carboxylate |

This table represents potential mono-alkylation products. Reaction conditions must be carefully controlled to minimize polyalkylation.

Acylation is a highly efficient reaction for primary amines. They react rapidly with acid chlorides or acid anhydrides at room temperature to yield stable N-substituted amides. libretexts.org A base such as pyridine or sodium hydroxide is typically added to neutralize the HCl generated during the reaction. libretexts.org Unlike alkylation, over-acylation is not an issue because the lone pair on the resulting amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org

Given the high nucleophilicity of the amine, it is often necessary to "protect" it to prevent it from reacting while transformations are carried out on the ester functionality. organic-chemistry.org A protecting group is a reversibly formed derivative that temporarily masks the reactivity of the functional group. organic-chemistry.orgresearchgate.net For amines, the most common strategy is to convert them into carbamates, which are significantly less nucleophilic. organic-chemistry.org This allows other parts of the molecule to undergo selective reactions with electrophiles. organic-chemistry.org The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and be removable in high yield without affecting the rest of the molecule. organic-chemistry.org

| Protecting Group | Reagent for Introduction | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid) wikipedia.org |

| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate | Hydrogenolysis libretexts.org |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) wikipedia.org |

The aminomethyl group serves as a valuable building block for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govnih.gov By reacting Methyl 1-(aminomethyl)cycloheptane-1-carboxylate with appropriate bifunctional electrophiles, a variety of ring systems can be constructed. These reactions leverage the nucleophilicity of the amine to initiate cyclization. For instance, reaction with dialdehydes, dihalides, or other di-electrophiles can lead to the formation of five, six, or seven-membered rings. organic-chemistry.org

| Reagent | Resulting Heterocycle Core |

| Phthalic Anhydride | Isoindolinone |

| 1,4-Dibromobutane | Pyrrolidine |

| 1,5-Dibromopentane | Piperidine |

| Chloroacetyl chloride | Azetidin-2-one (β-lactam) |

These reactions create new heterocyclic rings attached to the cycloheptane (B1346806) backbone at the C1 position.

Reactivity of the Methyl Carboxylate Functionality

The methyl carboxylate group is an ester, which is susceptible to nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles, typically leading to the displacement of the methoxy (B1213986) group (-OCH₃).

Ester hydrolysis is the cleavage of an ester by water. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) results in the formation of the corresponding carboxylic acid and methanol (B129727). This reaction is reversible, and to drive it to completion, a large excess of water is typically used. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This involves heating the ester with a strong base like sodium hydroxide (NaOH). libretexts.org The reaction is irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. youtube.com The final products are the carboxylate salt and methanol. libretexts.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org The methyl ester can be converted to an ethyl, benzyl, or other alkyl ester by heating it with the corresponding alcohol (ethanol, benzyl alcohol, etc.). masterorganicchemistry.com This equilibrium-driven reaction is often pushed toward the desired product by using the alcohol as the solvent or by removing the methanol byproduct as it forms. wikipedia.org

| Reaction | Reagent(s) | Products |

| Acid Hydrolysis | H₂O, H⁺ (catalyst) | 1-(Aminomethyl)cycloheptane-1-carboxylic acid + Methanol |

| Saponification | NaOH, H₂O | Sodium 1-(aminomethyl)cycloheptane-1-carboxylate + Methanol |

| Transesterification | Ethanol, H⁺ or EtO⁻ | Ethyl 1-(aminomethyl)cycloheptane-1-carboxylate + Methanol |

| Transesterification | Benzyl Alcohol, H⁺ or BnO⁻ | Benzyl 1-(aminomethyl)cycloheptane-1-carboxylate + Methanol |

The conversion of the methyl ester directly to an amide by reaction with an amine (aminolysis) is possible but often requires harsh conditions, such as high temperatures, or specialized catalysts. mdpi.comscispace.com

A more common and versatile approach, particularly in the context of building larger molecules like peptides, involves a two-step process. First, the methyl ester is hydrolyzed to the free carboxylic acid, as described above. This carboxylic acid can then be coupled with an amine to form an amide bond. This is the cornerstone of peptide synthesis. uni-kiel.de

In a typical peptide coupling reaction, the carboxylic acid is first "activated" by a coupling reagent to convert the hydroxyl group into a better leaving group. uniurb.it This activated intermediate is then attacked by the amino group of another molecule (such as an amino acid) to form the peptide (amide) bond. uni-kiel.deuniurb.it A wide variety of coupling reagents have been developed to promote this reaction efficiently and with minimal side reactions, particularly racemization at chiral centers. uni-kiel.debachem.com

| Coupling Reagent | Abbreviation | Key Features |

| Dicyclohexylcarbodiimide | DCC | Forms a soluble activated intermediate; byproduct (DCU) is insoluble and easily filtered. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | An aminium salt that forms highly reactive OBt esters; reactions are fast and efficient. bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium salt that is a non-toxic alternative to the similar BOP reagent; byproducts are less hazardous. bachem.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms highly reactive OAt esters; considered one of the most efficient reagents, especially for difficult couplings. |

Note: The use of these reagents requires the starting material to be the carboxylic acid, not the methyl ester.

Intramolecular Reactions and Ring Rearrangements

There is no available scientific literature describing specific intramolecular reactions or ring rearrangements involving this compound. While the fundamental principles of organic chemistry suggest that the presence of both an amine and an ester functional group could potentially lead to intramolecular cyclization (e.g., lactam formation) under certain conditions, no studies have been published to confirm or characterize such reactions for this particular molecule. Similarly, research on ring expansion or contraction rearrangements originating from this cycloheptane derivative is not present in the current body of scientific knowledge.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

No kinetic or spectroscopic studies have been published that would elucidate the reaction mechanisms of this compound. Investigations of this nature are essential for understanding the rates of reaction, identifying intermediates, and determining the pathway a reaction follows. The absence of such data means that the mechanisms for any potential reactions of this compound remain entirely speculative.

Stereochemical Outcomes of Reactions

There is a lack of information regarding the stereochemical outcomes of any reactions involving this compound. Since the quaternary carbon atom (C1) of the cycloheptane ring is a prochiral center, reactions at either the aminomethyl or the carboxylate group, or reactions involving the ring itself, could potentially lead to the formation of stereoisomers. However, without experimental data, it is not possible to describe the stereoselectivity or stereospecificity of any such transformations.

Derivatization and Structural Modification Studies

Synthesis of Analogs with Varied Ring Sizes (e.g., Cyclopentane (B165970), Cyclobutane) and Substituent Patterns

The synthesis of analogs featuring different ring sizes is a fundamental strategy to probe the impact of the carbocyclic framework on molecular properties. The preparation of related compounds with cyclobutane (B1203170) and cyclopentane rings often requires distinct synthetic approaches due to differences in ring strain and stability. researchgate.netnih.gov

For instance, the synthesis of 2-(aminomethyl)cycloalkanecarboxylic acids, which are close structural relatives, has been described for cyclopropane, cyclobutane, and cyclohexane (B81311) rings. These syntheses often involve multi-step sequences that may include cycloaddition reactions to form the desired carbocycle, followed by functional group manipulations to introduce the aminomethyl and carboxylate moieties. researchgate.net The Gabriel synthesis, a classic method for preparing primary amines, can be adapted to react potassium phthalimide (B116566) with haloalkyl-cycloalkane precursors, followed by hydrazinolysis to yield the desired aminomethyl-cycloalkane structure. chemrxiv.org

Furthermore, modern catalytic methods offer pathways to functionalize cycloalkane rings directly. Palladium-catalyzed transannular C–H arylation of cycloalkane carboxylic acids, for example, provides a route to introduce substituents at specific positions on the ring, a strategy applicable to rings from cyclobutane to cyclooctane. nih.govresearchgate.net Such methods allow for the creation of a diverse library of analogs with various substituent patterns, enabling a systematic study of structure-property relationships.

Table 1: Synthetic Strategies for Cycloalkane Analogs

| Ring Size | Synthetic Strategy | Key Features |

|---|---|---|

| Cyclobutane | [2+2] Cycloaddition | Classic method for forming four-membered rings; inherent ring strain can drive further reactivity. researchgate.net |

| Cyclobutane | Intramolecular Nucleophilic Substitution | A key step can involve a base-induced cyclization to form the constrained four-membered ring. |

| Cyclopentane | Isocyanide-based Multicomponent Reaction | Can provide direct access to highly substituted cyclopentenyl scaffolds with good stereoselectivity. nih.gov |

| Various | Transannular C-H Functionalization | Palladium-catalyzed reaction that allows for direct arylation of C-H bonds on the cycloalkane ring. nih.govresearchgate.net |

Exploration of Enantiomeric and Diastereomeric Forms

The central carbon of the cycloheptane (B1346806) ring in Methyl 1-(aminomethyl)cycloheptane-1-carboxylate is a quaternary stereocenter. Therefore, the molecule is chiral and exists as a pair of enantiomers. The exploration and separation of these stereoisomers are crucial for understanding their distinct properties. Several methods are employed for the chiral resolution of cyclic amino esters and related compounds.

One of the most effective techniques is high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, have demonstrated excellent enantioselectivity for various amino acid esters. yakhak.orgsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. nih.gov

Enzymatic kinetic resolution is another powerful method. Lipases, for instance, can selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic mixture, allowing the separation of the unreacted enantiomer from the modified one. nih.gov This technique is valued for its high enantioselectivity and mild reaction conditions.

Classical resolution via the formation of diastereomeric salts is also a viable approach. This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Table 2: Comparison of Chiral Resolution Techniques for Amino Esters

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). yakhak.org | High efficiency and resolution; applicable for analytical and preparative scales. yakhak.orgsigmaaldrich.com | High cost of CSPs; requires method development. |

| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). nih.gov | High enantioselectivity; mild and environmentally friendly conditions. | Maximum theoretical yield is 50% for the unreacted enantiomer; enzyme cost and stability. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Scalable and cost-effective for large-scale production. | Dependent on differential solubility, which can be unpredictable; often requires trial and error to find a suitable resolving agent. |

Conjugation Chemistry for Supramolecular Assembly or Polymer Integration

The primary amine and methyl ester functional groups of this compound serve as versatile handles for chemical conjugation. creative-biolabs.com This allows the molecule to be incorporated into larger structures, such as supramolecular assemblies or polymers. The principles governing the self-assembly of cyclic peptides, which are driven by noncovalent interactions like hydrogen bonding, can be applied here. acs.orgnih.gov

Standard peptide coupling chemistry is typically employed for this purpose. The carboxylic acid (obtained via hydrolysis of the methyl ester) can be activated with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. nih.gov This intermediate readily reacts with the amine group of another molecule to form a stable amide bond. This same chemistry can be used to graft the molecule onto polymer backbones that possess either amine or carboxylic acid functionalities.

Design of Constrained Analogs for Conformational Studies

Reducing the conformational flexibility of a molecule is a powerful strategy in drug design and conformational analysis. lifechemicals.com By locking the molecule into a specific shape, researchers can investigate which conformation is responsible for a particular activity. nih.gov For this compound, its seven-membered ring is relatively flexible. Designing constrained analogs, for example by introducing a second ring to create a bicyclic system, would significantly reduce this flexibility.

The synthesis of such analogs can be challenging. One approach involves starting with a pre-existing bicyclic core and functionalizing it to introduce the required aminomethyl and carboxylate groups. For example, a bicyclo[3.2.1]octane or bicyclo[2.2.1]heptane system could serve as a rigid scaffold to mimic certain conformations of the original cycloheptane ring. The synthesis of conformationally constrained cyclic β-amino acids has been a subject of extensive research, providing a roadmap for creating these rigid structures. eurekaselect.com

Incorporating sugar amino acids (SAAs) is another strategy to induce specific conformations. SAAs are carbohydrate-based structures that can constrain peptide backbones into distinct turn structures. acs.org Similarly, creating bicyclic lactams from the target molecule could provide conformationally restricted building blocks for peptidomimetics. nih.govbeilstein-journals.org These studies are essential for understanding how the spatial arrangement of the amine and carboxylate groups influences molecular interactions.

Structure-Reactivity Relationship Investigations in Chemical Transformations

The chemical reactivity of the amine and ester functional groups in this compound is influenced by the 1,1-disubstituted cycloheptane scaffold. The steric hindrance imposed by the bulky ring can affect the accessibility of these groups to reagents. In 1,1-disubstituted cyclohexanes, for example, the relative stability of conformers is dictated by minimizing steric interactions, with bulky groups preferring equatorial positions. libretexts.orglibretexts.orgfiveable.me Although cycloheptane is more flexible, similar principles apply, where the conformation of the ring can influence the reactivity of the attached groups.

The quaternary carbon atom, to which both functional groups are attached, creates a sterically hindered environment. This could decrease the rate of reactions such as N-acylation of the amine or hydrolysis of the ester compared to less substituted analogs. For example, the rate of base-catalyzed hydrolysis of the ester would be sensitive to the steric crowding around the carbonyl group.

Conversely, the close proximity of the amine and ester groups could lead to intramolecular reactions under certain conditions. For instance, attempts to deprotect related N-phthaloyl-2-(aminomethyl)cyclobutanecarboxylic esters have resulted in polymerization, highlighting the unique reactivity imparted by the cyclic structure. Investigating these structure-reactivity relationships involves systematically comparing the reaction rates and outcomes of the cycloheptane derivative with analogs having different ring sizes or substitution patterns.

Computational and Theoretical Chemistry Studies

Conformational Analysis of the Cycloheptane (B1346806) Ring System

The cycloheptane ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and boat forms. researchgate.netbiomedres.us For "Methyl 1-(aminomethyl)cycloheptane-1-carboxylate", the presence of two substituents on the same carbon atom (C1) significantly influences the conformational preferences of the seven-membered ring.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine the relative energies of the different conformers. dntb.gov.ua The twist-chair conformation is generally predicted to be the most stable for cycloheptane and its derivatives due to its lower torsional and angle strain. researchgate.netdntb.gov.ua However, the bulky aminomethyl and methyl carboxylate groups at the C1 position will introduce significant steric interactions that can alter the energy landscape.

A systematic conformational search would likely reveal several stable twist-chair and boat conformers, differing in the orientation of the substituents. The relative energies of these conformers would be determined by a balance of factors including transannular strain, torsional strain, and steric hindrance between the substituents and the ring hydrogens.

Table 1: Calculated Relative Energies of Plausible Conformations of this compound

| Conformation | Method/Basis Set | Relative Energy (kcal/mol) |

| Twist-Chair 1 (axial-like COOCH₃) | B3LYP/6-31G | 0.00 |

| Twist-Chair 2 (equatorial-like COOCH₃) | B3LYP/6-31G | 1.25 |

| Boat 1 | B3LYP/6-31G | 2.80 |

| Boat 2 | B3LYP/6-31G | 3.50 |

| Note: The data presented in this table is hypothetical and for illustrative purposes to represent typical results from computational analysis. |

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are crucial for understanding the reactivity of "this compound". Methods like DFT can be used to calculate various molecular properties that provide insights into its chemical behavior. nih.govdntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a key concept in predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. dntb.gov.ua

For "this compound", the HOMO is expected to be localized on the nitrogen atom of the aminomethyl group due to the lone pair of electrons, making this site a likely center for nucleophilic attack. The LUMO is likely to be associated with the carbonyl group of the methyl carboxylate, making the carbonyl carbon an electrophilic site.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating areas prone to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms of the amino group and the carbonyl carbon, indicating sites for nucleophilic attack.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of "this compound" in various environments, such as in solution or at the active site of a biological target. nih.govfrontiersin.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and intermolecular interactions over time.

In an aqueous environment, MD simulations would reveal the solvation of the molecule, with water molecules forming hydrogen bonds with the amino and carboxylate groups. This solvation would influence the conformational preferences of the cycloheptane ring and the orientation of the side chains. The simulations could also be used to calculate properties such as the radial distribution function to understand the local solvent structure around the molecule.

When interacting with a biological target, such as a protein, MD simulations can be used to study the binding process and the stability of the resulting complex. nih.gov These simulations can help identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity and specificity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model reaction pathways and analyze the transition states of reactions involving "this compound". nih.gov This is particularly useful for understanding reaction mechanisms and predicting reaction rates.

For instance, the synthesis of this compound might involve a multi-step process. Each step can be modeled computationally to identify the lowest energy pathway. Transition state theory can be applied to calculate the activation energy for each step, which is related to the reaction rate. nih.gov By locating the transition state structures, which are saddle points on the potential energy surface, chemists can gain a deeper understanding of the factors that control the reaction's outcome.

Techniques such as transition path sampling can be employed to study the dynamics of the reaction and identify the important molecular motions that lead from reactants to products. nih.gov

Prediction of Spectroscopic Properties to Aid Research-Level Structural Elucidation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds like "this compound". nih.gov

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated spectra with experimental data, the proposed structure can be confirmed. The calculations can also help in assigning the signals to specific atoms in the molecule, which can be challenging for complex structures.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using computational methods. nih.gov These calculated IR spectra can be compared with experimental spectra to identify characteristic functional groups. For "this compound", characteristic peaks would include the N-H stretching of the amino group, the C=O stretching of the ester, and the C-N and C-O stretching vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C=O) | ~175 ppm |

| ¹³C NMR | Chemical Shift (C-N) | ~50 ppm |

| ¹H NMR | Chemical Shift (NH₂) | ~1.5-3.0 ppm (broad) |

| IR | Vibrational Frequency (N-H stretch) | ~3300-3400 cm⁻¹ |

| IR | Vibrational Frequency (C=O stretch) | ~1730 cm⁻¹ |

| Note: The data presented in this table is hypothetical and for illustrative purposes to represent typical results from computational analysis. |

Advanced Analytical Methodologies in Chemical Research

Application of High-Resolution Mass Spectrometry for Mechanistic Investigations

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of molecules and investigating fragmentation pathways, which can provide mechanistic insights. For Methyl 1-(aminomethyl)cycloheptane-1-carboxylate, HRMS can precisely determine its molecular weight and confirm its elemental formula (C10H19NO2).

In mechanistic studies, HRMS is used to analyze fragmentation patterns under controlled conditions, such as collision-induced dissociation (CID). This helps in understanding the stability of different parts of the molecule and predicting its behavior in various chemical environments. For instance, a common fragmentation pathway for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH3) from the ester, followed by the loss of carbon monoxide (CO). Another significant fragmentation would be the cleavage of the aminomethyl group (-CH2NH2).

Research on analogous compounds, such as gabapentin (B195806), has shown that in-source fragmentation can occur, leading to species isomeric with other compounds. semanticscholar.org In one study, a gabapentin in-source fragment was identified as being isomeric with protonated amphetamine, highlighting the need for careful chromatographic separation in conjunction with HRMS to avoid false positives in complex matrices. semanticscholar.org Understanding these fragmentation mechanisms is crucial for developing robust analytical methods.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M+H]+ | C10H20NO2+ | 186.1489 |

| [M-OCH3]+ | C9H16NO+ | 154.1226 |

| [M-COOCH3]+ | C8H16N+ | 126.1277 |

| [M-CH2NH2]+ | C9H15O2+ | 155.1067 |

This interactive table outlines the major expected fragment ions, their elemental composition, and their calculated exact mass, which can be used to identify the compound and its fragments in a high-resolution mass spectrum.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural and conformational assignment of cyclic molecules like this compound. The seven-membered cycloheptane (B1346806) ring is highly flexible, existing in a dynamic equilibrium between several conformations, primarily twist-chair and twist-boat forms. acs.org

One-dimensional ¹H and ¹³C NMR provide initial structural information, but multi-dimensional techniques are required for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of protons within the cycloheptane ring and the aminomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon atom, enabling the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This provides information about correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons, such as the C1 of the cycloheptane ring and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for conformational analysis. It detects through-space interactions between protons that are close to each other, providing insights into the three-dimensional arrangement of the molecule. For example, NOESY can help determine the relative orientation (axial vs. equatorial) of the aminomethyl and carboxylate groups.

Studies on the analogous compound gabapentin have utilized low-temperature ¹H NMR to "freeze" the conformational exchange, revealing that at -80 °C, two distinct conformers with the aminomethyl group in axial and equatorial positions could be observed in a 1:2 ratio. mdpi.com In solution at room temperature, there is a rapid exchange between these forms. nih.gov Similar dynamic behavior is expected for the cycloheptane derivative.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments (Hypothetical)

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

| C=O | - | ~175 |

| O-CH3 | ~3.7 | ~52 |

| C1 | - | ~45 |

| CH2-NH2 | ~2.9 | ~48 |

| Cycloheptane CH2 | 1.4 - 1.8 | 28 - 40 |

This interactive table provides hypothetical NMR chemical shift values based on known data for similar structural motifs. These values serve as a guide for spectral interpretation.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute configuration for chiral compounds. nih.gov

For this compound, a single-crystal X-ray diffraction study would unambiguously determine the conformation of the cycloheptane ring (e.g., chair, boat, or twist-chair) and the spatial arrangement of the aminomethyl and methyl carboxylate substituents. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the amino group and the carboxyl oxygen, which dictate the crystal packing.

Extensive crystallographic studies on gabapentin have revealed the existence of multiple polymorphic forms, each with different molecular conformations and intermolecular interactions. mdpi.comrsc.org In most of its crystal forms, gabapentin exists as a zwitterion with the aminomethyl group in an axial position, which is different from its preferred equatorial conformation in solution. mdpi.comnih.gov This highlights that intermolecular forces in the crystal lattice can stabilize a higher-energy conformation. rsc.org Similar effects would be crucial to investigate in the solid-state structure of the cycloheptane analog.

Table 3: Illustrative Crystallographic Data Parameters (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Key Bond Length (C1-CH2NH2) (Å) | ~1.53 |

| Key Torsion Angle (N-C-C1-COOCH3) (°) | ~65 (gauche) |

This interactive table presents hypothetical crystallographic parameters that could be obtained from an X-ray diffraction experiment, defining the unit cell and key structural features of the molecule in the solid state.

Chiral Chromatography for Enantiomeric Purity Analysis

This compound possesses a chiral center at the C1 position of the cycloheptane ring, meaning it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the standard technique for separating and quantifying these enantiomers to determine enantiomeric purity.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including those with primary amine groups. mdpi.com

For the analysis of this compound, a normal-phase or polar organic mode of separation would likely be employed. The mobile phase would typically consist of an alkane (like hexane (B92381) or heptane) mixed with an alcohol (like isopropanol (B130326) or ethanol) and a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution for the basic analyte.

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak IA (Amylose-based CSP) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Expected Result | Baseline separation of the two enantiomers |

This interactive table details a typical set of starting conditions for a chiral HPLC method designed to separate the enantiomers of the target compound.

In Situ Spectroscopy for Real-Time Reaction Monitoring

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, the formation of intermediates, and the consumption of reactants. nih.gov This process analytical technology (PAT) is crucial for optimizing reaction conditions and ensuring process safety and reproducibility.

The synthesis of this compound likely involves multiple steps, such as the formation of a nitrile precursor followed by reduction to the primary amine. Techniques like Fourier-Transform Infrared (FT-IR) or Raman spectroscopy are well-suited for monitoring such transformations.

For example, during the reduction of a nitrile intermediate (e.g., methyl 1-cyanocycloheptane-1-carboxylate) to the final amine product, an in situ FT-IR probe could be used to monitor the reaction progress. The disappearance of the characteristic nitrile (-C≡N) stretching band (around 2250 cm⁻¹) and the appearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) would provide a real-time profile of the reaction. rsc.org This data allows for the precise determination of the reaction endpoint, preventing over- or under-reaction and minimizing the formation of impurities.

Table 5: Key Spectroscopic Bands for In Situ Reaction Monitoring

| Functional Group | Spectroscopic Technique | Characteristic Band/Frequency | Observation During Reaction |

| Nitrile (-C≡N) | FT-IR | ~2250 cm⁻¹ (stretch) | Disappearance |

| Ester (C=O) | FT-IR | ~1735 cm⁻¹ (stretch) | Remains constant |

| Primary Amine (N-H) | FT-IR | 3300-3500 cm⁻¹ (stretch) | Appearance |

This interactive table shows the key vibrational frequencies that can be monitored using in situ FT-IR spectroscopy to track the conversion of a nitrile precursor to the final amine product.

Applications As a Key Intermediate in Advanced Organic Synthesis

Building Block for Complex Nitrogen Heterocycles and Polycyclic Systems

The dual functionality of Methyl 1-(aminomethyl)cycloheptane-1-carboxylate makes it an excellent starting material for the synthesis of complex nitrogen-containing heterocyclic and polycyclic systems. Nitrogen heterocycles are core components of a vast number of pharmaceuticals, agrochemicals, and natural products, with one analysis showing that 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. msesupplies.com

The primary amine group can act as a nucleophile in various cyclization reactions, while the ester group can be hydrolyzed to a carboxylic acid or participate in reactions such as transesterification or amidation. This allows for the construction of fused, spiro, or bridged ring systems. For instance, the amine and carboxylate functionalities can be utilized in intramolecular condensation reactions to form large-ring lactams, which are important structural motifs in many biologically active compounds.

Precursor for Peptidomimetics and Foldamer Research

In the field of medicinal chemistry, there is significant interest in developing peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov this compound, as a constrained β-amino acid derivative, is an ideal precursor for this purpose.

When incorporated into a peptide chain, the rigid cycloheptane (B1346806) scaffold restricts the conformational freedom of the peptide backbone. nih.gov This pre-organization can help to stabilize specific secondary structures, such as β-turns or helices, which are often crucial for binding to biological targets like receptors or enzymes. nih.govnih.gov The defined three-dimensional arrangement of the pharmacophoric groups can lead to higher binding affinity and selectivity.

This compound is also valuable in foldamer research, which focuses on the design of non-natural oligomers that fold into well-defined, predictable conformations. The conformational constraints imposed by the cycloheptane ring can guide the folding process, enabling the creation of novel architectures with potential applications in catalysis, materials science, and drug delivery.

Role in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.gov This approach is highly efficient and atom-economical, making it ideal for generating large libraries of compounds for high-throughput screening. beilstein-journals.orgresearchgate.net this compound is well-suited for use in MCRs such as the Ugi and Passerini reactions. The primary amine can react with an aldehyde or ketone to form a Schiff base, which is then trapped by an isocyanide and a carboxylic acid (derived from the hydrolysis of the ester), leading to the rapid assembly of complex, peptide-like molecules.

This utility extends to Diversity-Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules in an efficient manner. nih.govcam.ac.uk The goal of DOS is to explore a wide range of chemical space to identify novel biologically active compounds. nih.govcam.ac.ukbeilstein-journals.org The cycloheptane scaffold of this compound can serve as a central core from which molecular diversity can be expanded. By employing a branching synthesis strategy, the amine and ester functional groups can be reacted with a wide array of different reagents to generate a library of compounds with significant skeletal and appendage diversity. cam.ac.uk

Development of Ligands and Catalysts Based on the Cycloheptane Scaffold

The development of new ligands and catalysts is crucial for advancing the field of asymmetric synthesis. The structure of this compound is conducive to its use as a scaffold for chiral ligands. The nitrogen atom of the amine and an oxygen atom from the carboxylate group (after hydrolysis) can act as a bidentate N,O-ligand, capable of coordinating to a metal center. nih.gov

The rigid cycloheptane framework can create a well-defined chiral pocket around the metal, which can induce high stereoselectivity in catalytic reactions. The steric bulk of the seven-membered ring can also play a key role in controlling the approach of substrates to the catalytic center, further enhancing selectivity. If the compound is resolved into its individual enantiomers, it can be used to synthesize chiral catalysts for a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Contribution to Novel Synthetic Strategies and Methodological Advancements

The use of conformationally constrained bifunctional building blocks like this compound drives the development of novel synthetic strategies. Its unique structure encourages chemists to devise new methods for its incorporation into larger molecules and for the selective manipulation of its functional groups.

Methodological advancements may arise from exploring new ways to functionalize the cycloheptane ring itself, adding further points of diversity to the scaffold. For example, developing C-H activation strategies specific to the cycloheptane ring would open up new avenues for creating complex architectures. Furthermore, the compound can serve as a starting point for developing novel ring-expansion or ring-contraction protocols, providing access to other carbocyclic or heterocyclic systems that are difficult to synthesize by other means. The synthesis of bicyclic derivatives from related cyclic amino acids showcases how such scaffolds can lead to novel molecular entities. beilstein-journals.org

Data on Applications

| Application Area | Key Structural Features Utilized | Resulting Molecular Class or Strategy |

|---|---|---|

| Heterocycle Synthesis | Primary amine, Methyl ester, Cycloheptane scaffold | Lactams, Fused heterocycles, Polycyclic systems |

| Peptidomimetics & Foldamers | Constrained β-amino acid structure, Rigid cycloheptane ring | Conformationally restricted peptides, Stable secondary structures, Novel folded oligomers |

| MCR & DOS | Bifunctional nature (amine and ester), 3D scaffold | Diverse chemical libraries, Complex peptide-like molecules |

| Ligands & Catalysts | N- and O-donor atoms, Rigid chiral scaffold | Chiral N,O-bidentate ligands, Asymmetric catalysts |

| Synthetic Methodologies | Unique combination of ring and functional groups | Novel cyclization strategies, Ring transformation protocols |

Q & A

Basic: What synthetic routes are effective for preparing Methyl 1-(aminomethyl)cycloheptane-1-carboxylate, and how are intermediates purified?

The compound can be synthesized via nucleophilic substitution or reductive amination of its carboxylic acid precursor. For example, a cycloheptane-1-carboxylate ester intermediate may undergo aminomethylation using formaldehyde and ammonium chloride under acidic conditions, followed by esterification with methanol . Purification often involves recrystallization or column chromatography, as demonstrated in analogous cycloheptane derivatives (e.g., methyl 1-methylcycloheptane-1-carboxylate, purified via distillation and characterized by NMR) . Key steps include monitoring reaction progress via TLC and verifying intermediate purity using melting point analysis or HPLC.

Advanced: How does the seven-membered cycloheptane ring influence the compound’s reactivity compared to smaller cyclic analogs?

The cycloheptane ring introduces moderate ring strain (less than cyclopropane/cyclobutane but more than cyclohexane), affecting stereoelectronic properties. For instance, the aminomethyl group’s spatial orientation may hinder nucleophilic attack at the ester carbonyl compared to smaller rings, as seen in cyclobutane analogs where ring strain accelerates reactivity . Computational studies (e.g., DFT calculations) can model torsional angles and charge distribution to predict regioselectivity in reactions like hydrolysis or amide coupling .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?

- NMR Spectroscopy : H and C NMR identify the cycloheptane backbone (e.g., δ 1.5–2.5 ppm for methylene protons) and aminomethyl group (δ 2.8–3.2 ppm for CHNH) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for CHNO: 183.1263) and fragments like [M–OCH] .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~3300 cm (N–H stretch) validate functional groups .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Contradictory results (e.g., variable apoptosis induction) may arise from assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:

- Dose-Response Curves : Establish IC values across multiple cell lines .

- Metabolic Stability Tests : Assess compound degradation in media (e.g., via LC-MS) to rule out false negatives .

- Control Experiments : Compare with structurally similar compounds (e.g., cyclohexane carboxamides) to isolate ring size effects .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to enzymes like cyclooxygenase or proteases using software (e.g., AutoDock Vina) to identify potential binding pockets .

- MD Simulations : Track conformational stability in aqueous environments (e.g., 100-ns simulations in GROMACS) to assess bioavailability .

- QSAR Modeling : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with activity data from analogs (e.g., cyclopentane carboxylates) .

Basic: How should researchers handle stability and storage of this compound?

The ester group is prone to hydrolysis under humid or basic conditions. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.